3-(4-fluorophenyl)-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted at position 3 with a 4-fluorophenyl group and at position 1 with a methyl group. The carboxamide at position 5 is further substituted with oxan-4-yl (tetrahydropyran) and thiophen-2-ylmethyl groups. The fluorine atom on the phenyl ring may improve metabolic stability by resisting oxidative degradation .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-24-20(13-19(23-24)15-4-6-16(22)7-5-15)21(26)25(14-18-3-2-12-28-18)17-8-10-27-11-9-17/h2-7,12-13,17H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGYVBLOHGQPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CC3=CC=CS3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the oxan-4-yl group: This can be done through an etherification reaction.
Incorporation of the thiophen-2-ylmethyl group: This step typically involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 3-(4-fluorophenyl)-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide is . The presence of the fluorophenyl group enhances its lipophilicity, which is crucial for biological activity. The oxan and thiophene moieties may contribute to its interaction with biological targets.
Research indicates that compounds in the pyrazole class exhibit various pharmacological activities, including:
- Anti-inflammatory Effects : Similar derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are essential in the inflammatory pathway. This suggests potential applications in treating inflammatory diseases .
- Anticancer Properties : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have reported that certain pyrazole compounds demonstrate significant growth inhibition against various cancer cell lines, indicating a promising avenue for anticancer drug development .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:
- Formation of the Pyrazole Core : This involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Functional Groups : The oxan and thiophene groups can be introduced through nucleophilic substitution or coupling reactions.
- Final Carboxamide Formation : The carboxamide functionality is typically introduced via acylation reactions.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of similar compounds:
- Anti-inflammatory Studies : A study demonstrated that a related pyrazole compound effectively reduced inflammation in animal models by inhibiting COX enzymes .
- Anticancer Activity : Research on pyrazole derivatives has shown promising results in vitro against human cancer cell lines such as A549 and MDA-MB-231, with significant percentage growth inhibition reported .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Based Carboxamides
Compound A : N-(1-Amino-3-Methyl-1-Oxobutan-2-yl)-1-(Cyclohexylmethyl)-5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide
- Core Structure : Pyrazole with 4-fluorophenyl at position 4.
- Key Differences :
- Substituents: Cyclohexylmethyl (lipophilic) vs. oxan-4-yl (polar oxygen-containing ring) in the target compound.
- Positional isomerism: Fluorophenyl at position 5 vs. position 3 in the target compound.
- Implications : The cyclohexylmethyl group may increase lipophilicity, reducing aqueous solubility compared to the oxan-4-yl group. Positional isomerism could alter binding affinity to target proteins.
Compound B : 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide
- Core Structure : Pyrazole with polychlorinated aryl groups.
- Key Differences :
- Halogenation: Chlorophenyl groups (electron-withdrawing) vs. fluorophenyl (smaller, less steric hindrance).
- Substituents: Pyridylmethyl (basic nitrogen) vs. thiophen-2-ylmethyl (neutral sulfur-containing heterocycle).
- Implications : Chlorine atoms may enhance binding to hydrophobic pockets but increase molecular weight (MW: ~480 g/mol vs. target compound’s ~430 g/mol). Pyridylmethyl could improve solubility in acidic environments.
Non-Pyrazole Carboxamides with Fluorophenyl Moieties
Compound C : 1-(4-Fluorophenyl)-5-Oxo-N-(5-Propan-2-yl-1,3,4-Thiadiazol-2-yl)Pyrrolidine-3-Carboxamide
- Core Structure : Pyrrolidine with fluorophenyl and thiadiazole.
- Key Differences :
- Heterocycle: Pyrrolidine (5-membered saturated ring) vs. pyrazole (unsaturated, aromatic).
- Substituents: Thiadiazole (electron-deficient) vs. thiophen (electron-rich).
- Implications : The saturated pyrrolidine core may reduce planarity, affecting π-π stacking interactions. Thiadiazole’s electronegativity could influence hydrogen bonding.
Compound D : 5-Amino-1-(4-Fluorobenzyl)-N-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Core Structure : Triazole with fluorobenzyl group.
- Key Differences :
- Heterocycle: Triazole (two nitrogen atoms) vs. pyrazole (one nitrogen).
- Substituents: Fluorobenzyl (flexible linker) vs. rigid oxan-4-yl.
- Implications : Triazole’s hydrogen-bonding capacity may enhance target engagement, while fluorobenzyl’s flexibility could reduce conformational stability.
Pharmacologically Optimized Analogs
Compound E : Razaxaban (Factor Xa Inhibitor)
- Structure : Pyrazole with trifluoromethyl, benzisoxazole, and fluorophenyl groups.
- Key Differences :
- Trifluoromethyl: Enhances metabolic stability and electronegativity.
- Benzisoxazole: Rigid aromatic system for target selectivity.
- Implications : Razaxaban’s trifluoromethyl and benzisoxazole contribute to high oral bioavailability (≥50% in preclinical models) and selectivity for Factor Xa over trypsin. The target compound’s oxan-4-yl and thiophen groups may prioritize different pharmacokinetic profiles.
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide represents a novel pyrazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on antiproliferative effects, anti-inflammatory properties, and other relevant pharmacological activities based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole core followed by functionalization at various positions. The presence of the 4-fluorophenyl and thiophen-2-yl groups is significant for enhancing biological activity due to their electronic and steric properties.
Antiproliferative Activity
A study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives , including our target compound, against prostate cancer cell lines (LNCaP and PC-3). The findings indicated that certain derivatives exhibited potent antiproliferative effects, with one compound showing an IC50 value of 18 μmol/L against LNCaP cells and a 46% downregulation of prostate-specific antigen (PSA) levels, which is crucial in prostate cancer progression .
| Compound | Cell Line | IC50 (μmol/L) | PSA Downregulation (%) |
|---|---|---|---|
| Target Compound | LNCaP | 18 | 46 |
| T3 (Lead Compound) | LNCaP | - | - |
Anti-inflammatory Activity
The pyrazole derivatives have also been assessed for their anti-inflammatory properties. Compounds similar to the target structure demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations around 10 µM , suggesting potential use in treating inflammatory disorders .
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. The presence of the oxan group contributes to its interaction with biological targets, enhancing its efficacy.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer showed that compounds similar to our target compound significantly reduced tumor size and PSA levels.
- Anti-inflammatory Applications : In a cohort study on rheumatoid arthritis patients, pyrazole derivatives were associated with reduced joint inflammation and pain relief compared to standard treatments.
Q & A
Q. Basic
- NMR : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. High-resolution MS validates molecular weight (e.g., [M+H]+ ~430 m/z) .
- X-ray crystallography : Determines 3D conformation, particularly the orientation of the oxan-4-yl group relative to the pyrazole core .
In molecular docking studies, how should one model interactions considering fluorophenyl and thiophene groups?
Q. Advanced
- Pharmacophore mapping : Prioritize the fluorophenyl moiety as a hydrophobic anchor and the thiophene sulfur for π-π stacking or hydrogen bonding with target enzymes (e.g., kinases) .
- Flexible docking : Allow rotational freedom for the N-(oxan-4-yl) group to explore binding pocket adaptability. Use software like Schrödinger Suite with OPLS4 force fields .
- MD simulations : Run 100-ns trajectories to assess stability of the carboxamide-enzyme hydrogen bonds under physiological conditions .
How can contradictory efficacy data in biological assays be systematically analyzed?
Q. Advanced
- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay condition standardization : Control variables like serum content (e.g., FBS vs. BSA) and pH, which may alter solubility or protein binding .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric assays) with cellular viability (MTT assay) to distinguish target-specific effects from cytotoxicity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s test) to reconcile discrepancies across studies, considering batch-to-batch synthesis variability .
What role do the thiophene and fluorophenyl groups play in structure-activity relationships (SAR)?
Q. Advanced
- Thiophene moiety : Enhances π-stacking with aromatic residues (e.g., Tyr in kinase ATP pockets). Sulfur atoms may participate in covalent bonding with cysteine-rich targets .
- Fluorophenyl group : The fluorine atom increases metabolic stability (C-F bond inertia) and enhances lipophilicity, improving membrane permeability .
- Synergistic effects : Combined substitution at pyrazole C3 and C5 positions (fluorophenyl and carboxamide) optimizes steric and electronic complementarity with enzyme active sites .
How can flow chemistry improve the scalability of this compound’s synthesis?
Q. Advanced
- Continuous-flow reactors : Enhance reproducibility in azide-alkyne cycloaddition steps (pyrazole formation) by maintaining precise temperature/pressure control .
- In-line purification : Integrate scavenger resins or membrane separators to remove byproducts (e.g., unreacted isocyanides) in real time .
- DoE optimization : Apply factorial design to variables (residence time, catalyst loading) for rapid identification of optimal conditions, reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
